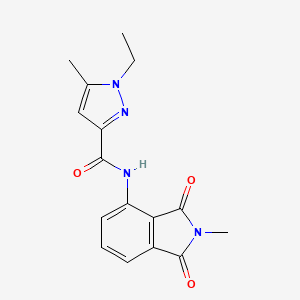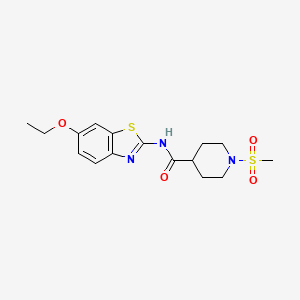
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide (MS-PIPC) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. MS-PIPC is an aromatic heterocyclic compound that is part of the piperidine family and is characterized by its unique chemical structure. MS-PIPC has been found to possess various biochemical and physiological effects, which makes it a promising candidate for use in a variety of laboratory experiments.
科学的研究の応用
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide has been studied for its potential applications in a variety of scientific research areas, such as biochemistry, molecular biology, and pharmacology. It has been found to possess strong anti-inflammatory and anti-tumor properties, which makes it a promising candidate for use in cancer research. Additionally, 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide has been found to inhibit the activity of certain enzymes, which makes it a useful tool for studying enzyme-catalyzed reactions.
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown potent inhibition against Mycobacterium tuberculosis, suggesting that the compound might target enzymes or proteins essential for the survival of these bacteria .
Mode of Action
tuberculosis . The compound might interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be speculated that the compound might interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be speculated that the compound might lead to the inhibition of growth and proliferation of M. tuberculosis.
実験室実験の利点と制限
The use of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide in laboratory experiments has several advantages. It is a novel synthetic molecule, which makes it a useful tool for studying enzyme-catalyzed reactions and for studying the regulation of gene expression. Additionally, it has been found to possess anti-inflammatory and anti-tumor properties, which makes it a promising candidate for use in cancer research.
However, there are also some limitations to using 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide in laboratory experiments. For example, the exact mechanism of action of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is not yet fully understood, which makes it difficult to predict its effects in certain situations. Additionally, the synthesis method for 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide is complicated and time-consuming, which can make it difficult to obtain a pure sample.
将来の方向性
The potential future directions of research on 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in cancer research. Additionally, further research may be conducted to develop more efficient and cost-effective synthesis methods for 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide. Finally, further research may be conducted to investigate the potential therapeutic uses of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide, such as its potential use in the treatment of certain diseases.
合成法
1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide was first synthesized in 2017 by a team of researchers from the University of Tokyo. The synthesis method consists of several steps, including the reaction of 2-methyl-1,3-benzothiazol-6-yl piperidine-4-carboxylic acid with methanesulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction results in the formation of 1-methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-4-carboxamide in a yield of approximately 80%. The product is then purified by recrystallization in order to obtain a pure sample.
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-10-16-13-4-3-12(9-14(13)22-10)17-15(19)11-5-7-18(8-6-11)23(2,20)21/h3-4,9,11H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJGFMMEOCSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538172.png)
![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)
![1-ethyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538181.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538189.png)
![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)

![1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538210.png)
![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)





